Mitotane, (R)-

Description

Significance in Endocrine Cancer Research

Mitotane (B1677208) is the only drug approved by the U.S. Food and Drug Administration (FDA) for the treatment of inoperable adrenocortical carcinoma (ACC), a rare and aggressive endocrine malignancy. researchgate.netencyclopedia.puboup.com Its significance in endocrine cancer research stems from its dual action: it is both an adrenolytic agent, causing necrosis of the adrenal cortex, and an inhibitor of steroidogenesis. wikipedia.orgencyclopedia.puboup.com

Research into mitotane's mechanism of action has revealed several key effects at the cellular and molecular level:

Inhibition of Steroidogenesis: Mitotane inhibits multiple enzymes crucial for cortisol production. wikipedia.orgscielo.brnih.gov It targets cholesterol side-chain cleavage enzyme (CYP11A1), 11β-hydroxylase (CYP11B1), and to a lesser extent, 18-hydroxylase (CYP11B2) and 3β-hydroxysteroid dehydrogenase (3β-HSD). wikipedia.orgwikipedia.org This leads to a reduction in the synthesis of adrenocortical steroids. scielo.brnih.gov

Mitochondrial Disruption: A primary area of investigation is mitotane's effect on mitochondria within adrenocortical cells. researchgate.netencyclopedia.pub It is believed to act on the mitochondrial pathway to induce apoptosis (cell death). researchgate.net The drug causes depolarization and rupture of mitochondrial membranes, which is a key aspect of its cytotoxic effects. encyclopedia.pubnih.gov

Metabolic Activation: The adrenolytic activity of mitotane is dependent on its metabolic activation. scielo.brnih.gov The main metabolites are 1,1-(o,p'-dichlorodiphenyl) acetic acid (o,p'-DDA) and 1,1-(o,p'-dichlorodiphenyl)-2,2-dichloroethene (o,p'-DDE). drugbank.complos.org There is evidence suggesting that these metabolites themselves possess cytotoxic activity. researchgate.netplos.org

Cholesterol Metabolism: Mitotane has been shown to inhibit sterol-O-acyltransferase 1 (SOAT1), an enzyme that produces stores of esterified cholesterol. oup.comdntb.gov.ua This inhibition leads to an accumulation of free cholesterol, which can have damaging effects on the cells. oup.com

Studies have also explored the enantioselective metabolism of mitotane. Research using two-dimensional chromatography has shown that the ratio of (S)- to (R)-mitotane can vary significantly in patients, while the ratio of the (S)- to (R)-o,p'-DDA metabolite is more consistent. nih.gov This suggests an enantioselective metabolism process, which could explain variations in therapeutic responses among patients. nih.gov While both isomers have shown potency in reducing cell viability, (S)-(-)-o,p'-DDD was observed to have a slightly lesser effect on hormone secretion compared to (R)-(+)-o,p'-DDD and the racemic mixture, indicating the therapeutic importance of the racemic mixture. researchgate.net

Table 1: Investigated Mechanisms of Mitotane in Endocrine Cancer Research

| Mechanism | Description | Key Research Findings |

|---|---|---|

| Inhibition of Steroidogenesis | Blocks the production of cortisol and other adrenal steroids. | Inhibits key enzymes like CYP11A1 and CYP11B1. wikipedia.orgscielo.brnih.gov |

| Mitochondrial Disruption | Induces cell death by damaging mitochondria. | Causes mitochondrial membrane depolarization and rupture. researchgate.netencyclopedia.pubnih.gov |

| Metabolic Activation | Converted into active, cytotoxic metabolites. | Metabolites o,p'-DDA and o,p'-DDE contribute to its adrenolytic effect. drugbank.comscielo.brnih.govplos.org |

| Cholesterol Metabolism | Disrupts the balance of cholesterol within adrenal cells. | Inhibits SOAT1, leading to the accumulation of toxic free cholesterol. oup.comdntb.gov.ua |

| Enantioselectivity | The different enantiomers may have distinct activities. | Studies suggest S-(-)-mitotane is more potent; metabolism is enantioselective. encyclopedia.pubbenthamscience.comnih.gov |

Historical Context of Adrenolytic Action Investigation

The discovery of mitotane's adrenolytic properties is rooted in research on the insecticide DDT. researchgate.netwikipedia.org In the mid-20th century, studies on technical-grade dichlorodiphenyldichloroethane (DDD), a metabolite of DDT, revealed its ability to cause selective atrophy of the adrenal cortex in dogs. wikipedia.orgoup.com

Further investigation identified the active substance responsible for this effect as the o,p'-DDD isomer, an impurity present in the technical-grade DDD. oup.com This discovery led to the introduction of mitotane for the treatment of adrenocortical carcinoma in 1959 and its subsequent use under the brand name Lysodren. drugbank.comwikipedia.orgencyclopedia.pub

The historical timeline highlights a progression from an observation of toxicity in an insecticide-related compound to the development of a targeted therapy for a specific and rare cancer.

1874: DDT is first synthesized by Othmar Zeidler. wikipedia.org

1939: The insecticidal properties of DDT are discovered by Paul Hermann Müller. wikipedia.org

1948: It is observed that a derivative of DDT produces adrenal atrophy in dogs. encyclopedia.pub

1950s: The cytotoxic effects of mitotane are discovered and begin to be utilized for treating adrenocortical carcinoma. nih.gov

1959: Mitotane is first used for the treatment of inoperable adrenocortical carcinoma. drugbank.com

1960: Mitotane is formally introduced for the treatment of ACC. wikipedia.org

This historical context underscores the serendipitous nature of some scientific discoveries and the subsequent rigorous investigation required to translate them into clinical applications.

Compound Information

Table 2: Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| Mitotane, (R)- | 6713041 nih.gov |

| Mitotane | 4211 nih.gov |

| o,p'-DDD | 4211 iarc.fr |

| p,p'-DDT | 3036 herts.ac.uk |

| Dichlorodiphenyldichloroethane | 6294 wikipedia.org |

| o,p'-DDE | 246598 nih.gov |

| o,p'-DDA | Not available |

| p,p'-DDE | 3035 iarc.fr |

Mitochondrial Dysregulation and Associated Effects

(R)-Mitotane's cytotoxicity is significantly mediated by its profound impact on mitochondria, the powerhouses of the cell. The drug disrupts mitochondrial integrity and function through several interconnected pathways. mdpi.commdpi.comresearchgate.net

Impact on Mitochondrial Membrane Potential and Integrity

A key event in mitotane-induced cell death is the dissipation of the mitochondrial membrane potential. researchgate.netspandidos-publications.com This depolarization is a critical blow to mitochondrial function, leading to a cascade of detrimental effects. researchgate.net Studies on adrenocortical carcinoma (ACC) cells have demonstrated that mitotane exposure leads to a significant depolarization of the mitochondrial membrane potential, ultimately causing the disruption of the organelle itself. This loss of membrane integrity is a crucial step in initiating the apoptotic process.

Inhibition of Mitochondrial Enzymes

Mitotane directly targets and inhibits key enzymes within the mitochondria, particularly those involved in steroidogenesis and cellular respiration. wikipedia.org It is a known inhibitor of several cytochrome P450 enzymes. researchgate.net Specifically, it has been shown to inhibit cholesterol side-chain cleavage enzyme (P450scc, CYP11A1), 11β-hydroxylase (CYP11B1), and aldosterone (B195564) synthase (CYP11B2). mdpi.comwikipedia.org This inhibition of steroidogenic enzymes contributes to its therapeutic effect in adrenal-related disorders.

Disruption of Mitochondrial Respiratory Chain Activity

The compound disrupts the mitochondrial respiratory chain, the primary site of ATP synthesis. Research has shown that mitotane specifically inhibits Complex I (NADH-ubiquinone oxidoreductase) and Complex IV (cytochrome c oxidase) of the respiratory chain. mdpi.com This inhibition impairs cellular energy production and increases the generation of reactive oxygen species (ROS), leading to oxidative stress and further mitochondrial damage. mdpi.com

Below is a summary of the effects of Mitotane on the mitochondrial respiratory chain complexes:

| Mitochondrial Respiratory Chain Complex | Effect of Mitotane |

| Complex I (NADH-ubiquinone oxidoreductase) | Inhibition |

| Complex II (Succinate dehydrogenase) | Little to no impact |

| Complex III (Ubiquinol-cytochrome c oxidoreductase) | Little to no impact |

| Complex IV (Cytochrome c oxidase) | Inhibition |

Release of Pro-Apoptotic Mitochondrial Factors

The culmination of mitochondrial membrane depolarization and damage is the release of pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm. mdpi.com A key molecule released is cytochrome c. mdpi.com Once in the cytoplasm, cytochrome c activates the caspase cascade, a family of proteases that execute the final stages of apoptosis, or programmed cell death. mdpi.com This activation of caspases, including caspase-9 and caspase-3, leads to the systematic dismantling of the cell. mdpi.com

Endoplasmic Reticulum (ER) Stress Induction

In addition to its direct assault on mitochondria, (R)-Mitotane also induces stress in the endoplasmic reticulum (ER), a critical organelle for protein folding and lipid biosynthesis. spandidos-publications.com

Sterol O-Acyltransferase 1 (SOAT1) Inhibition

A pivotal mechanism in mitotane-induced ER stress is the inhibition of Sterol O-Acyltransferase 1 (SOAT1). mdpi.comnih.gov SOAT1 is an enzyme responsible for the esterification of free cholesterol into cholesteryl esters for storage. By inhibiting SOAT1, mitotane leads to an accumulation of toxic levels of free cholesterol within the ER membrane. mdpi.comnih.gov This lipid imbalance triggers the unfolded protein response (UPR), a cellular stress response to the accumulation of unfolded or misfolded proteins in the ER. mdpi.com Prolonged activation of the UPR ultimately signals for apoptosis, contributing to the cytotoxic effects of the drug. mdpi.com

Alterations in Cellular Cholesterol Homeostasis

Mitotane, a derivative of the insecticide DDT, significantly disrupts cholesterol homeostasis, particularly in adrenocortical cells. oup.comoup.com A key target of mitotane is the enzyme Sterol-O-acyltransferase 1 (SOAT1), also known as Acyl-CoA: cholesterol acyltransferase (ACAT1). oup.commdpi.com SOAT1 is responsible for the esterification of free cholesterol into cholesteryl esters for storage in lipid droplets. oup.comd-nb.info By inhibiting SOAT1, mitotane leads to an accumulation of toxic levels of free cholesterol within the endoplasmic reticulum (ER) and other cellular membranes. oup.commdpi.comresearchgate.net

This disruption of cholesterol storage has several downstream consequences. The buildup of free cholesterol increases the rigidity and dysfunction of cellular membranes. mdpi.com Furthermore, mitotane has been shown to decrease the expression of genes involved in cholesterol uptake, such as the low-density lipoprotein receptor (LDLR) and scavenger receptor class B type 1 (SR-B1). spandidos-publications.comspandidos-publications.com It also reduces the expression of ATP-binding cassette transporter A1 (ABCA1), which is crucial for cholesterol efflux from the cell. spandidos-publications.comspandidos-publications.com This multifaceted disruption of cholesterol trafficking and storage is a cornerstone of mitotane's cellular action. encyclopedia.pubnih.gov

ER Stress-Mediated Cellular Responses

The accumulation of free cholesterol in the endoplasmic reticulum (ER) is a significant cellular stressor, leading to the activation of the unfolded protein response (UPR). oup.comoup.commdpi.com This response is a signaling cascade initiated by the misfolding of proteins in the ER. oup.comoup.com Mitotane-induced ER stress is characterized by the strong induction of the ER stress marker C/EBP homologous protein (CHOP), also known as DNA damage-inducible transcript 3 (DDIT3). oup.comoup.com

Activation of the UPR involves several signaling pathways. Mitotane has been shown to activate the protein kinase R-like kinase (PERK) pathway, leading to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α). oup.com Additionally, the splicing of X-box binding protein 1 (XBP1) mRNA, another hallmark of the UPR, is observed in response to mitotane treatment. oup.com Prolonged and overwhelming ER stress, as induced by mitotane, ultimately triggers apoptosis, or programmed cell death, contributing to its cytotoxic effects. oup.commdpi.com

Mitochondria-Associated Membranes (MAMs) Dysfunction

Mitochondria-associated membranes (MAMs) are specialized subcellular compartments that form a bridge between the endoplasmic reticulum and mitochondria. mdpi.com These regions are critical for a variety of cellular processes, and their dysfunction is a key aspect of mitotane's mechanism of action. spandidos-publications.comnih.gov Mitotane treatment leads to a notable disruption of MAM integrity, reducing the physical interactions between the ER and mitochondria. mdpi.comnih.gov This structural alteration has profound functional consequences for the cell.

Impaired Lipid Metabolism and Transport at MAMs

MAMs are central hubs for lipid metabolism and transport. Mitotane's interference with these processes at the MAM interface is a significant contributor to its cellular toxicity. mdpi.comnih.gov One of the key findings is the mitotane-induced reduction of the phosphatidylserine (B164497)/phosphatidylethanolamine (B1630911) ratio. nih.govnih.govoncotarget.comnih.gov This alteration points to a dysfunction of phosphatidylserine decarboxylase (PISD), an enzyme located in the inner mitochondrial membrane at the MAM, which is responsible for the synthesis of phosphatidylethanolamine from phosphatidylserine. nih.govresearchgate.net This impairment in phospholipid metabolism can compromise the integrity and function of cellular membranes, ultimately leading to cell death. mdpi.com

Perturbations in Calcium Signaling Pathways

MAMs play a crucial role in regulating calcium (Ca2+) signaling between the ER, the primary intracellular Ca2+ store, and the mitochondria. mdpi.comnih.govjpp.krakow.pl Mitotane-induced dysfunction of MAMs can disrupt this delicate balance. mdpi.comresearchgate.net By altering the structure of MAMs, mitotane can promote an increased influx of calcium from the ER into the mitochondria. jpp.krakow.pl While calcium is essential for normal mitochondrial function, excessive mitochondrial calcium uptake is a potent trigger for apoptosis. d-nb.infojpp.krakow.pl This disruption of calcium homeostasis is a critical component of mitotane-induced cell death. nih.gov

Modulation of MAM-Associated Protein Expression (e.g., Phosphatidylserine Decarboxylase, DRP1, ATAD3A, TSPO)

Mitotane has been shown to significantly reduce the expression of several key proteins located at the mitochondria-associated membranes (MAMs). nih.govresearchgate.netsigmaaldrich.com This downregulation affects the structural integrity and functionality of these crucial subcellular domains.

Studies have demonstrated that mitotane treatment leads to a decrease in the protein levels of:

Phosphatidylserine Decarboxylase (PISD) : As mentioned earlier, the reduced expression of this enzyme contributes to the altered phospholipid composition at the MAMs. nih.gov

Dynamin-related protein 1 (DRP1) : DRP1 is a key regulator of mitochondrial fission, a process that is also linked to MAM function. nih.gov Its downregulation by mitotane can lead to alterations in mitochondrial morphology and dynamics. nih.govmdpi.com Interestingly, while DRP1 protein levels decrease, its mRNA levels have been observed to increase, suggesting a post-transcriptional or translational regulatory mechanism. nih.govresearchgate.net

ATPase Family AAA Domain-Containing Protein 3A (ATAD3A) : ATAD3A is another protein resident in the MAMs whose expression is diminished by mitotane. nih.govsigmaaldrich.comstring-db.org

Translocator Protein (TSPO) : TSPO is involved in cholesterol transport into the mitochondria. nih.govoncotarget.com Mitotane-induced reduction in TSPO expression further contributes to the disruption of cholesterol homeostasis. nih.gov The pharmacological inhibition of TSPO has been shown to have a synergistic effect with mitotane in inducing MAM disruption and apoptosis. nih.govnih.govoncotarget.com

It is noteworthy that mitotane does not affect all MAM-resident proteins equally. For instance, the expression of Voltage-Dependent Anion Channel (VDAC) and Cytochrome P450 Family 11 Subfamily A Member 1 (CYP11A1) does not appear to be significantly altered under the same conditions. nih.gov

Cytochrome P450 Enzyme Modulation

Mitotane is known to have a significant impact on the expression and function of various cytochrome P450 (CYP) enzymes, which are crucial for steroidogenesis and drug metabolism. encyclopedia.pubnih.govwikipedia.orgpatsnap.com

Mitotane inhibits several key enzymes involved in adrenal steroid synthesis:

CYP11A1 (Cholesterol side-chain cleavage enzyme) : This enzyme catalyzes the initial and rate-limiting step in steroidogenesis. wikipedia.orgpatsnap.com Mitotane has been shown to decrease the expression and activity of CYP11A1. spandidos-publications.comencyclopedia.pubnih.gov

CYP11B1 (11β-hydroxylase) and CYP11B2 (Aldosterone synthase) : These enzymes are involved in the final steps of cortisol and aldosterone synthesis, respectively. wikipedia.org Mitotane inhibits their function. researchgate.netwikipedia.org

CYP21A2 (21-hydroxylase) : Mitotane also downregulates the expression of this enzyme. encyclopedia.pub

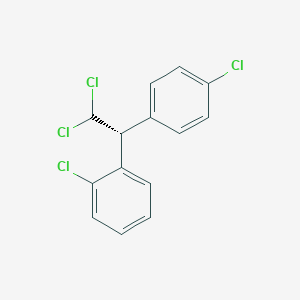

Structure

3D Structure

Properties

CAS No. |

164203-73-0 |

|---|---|

Molecular Formula |

C14H10Cl4 |

Molecular Weight |

320 g/mol |

IUPAC Name |

1-chloro-2-[(1R)-2,2-dichloro-1-(4-chlorophenyl)ethyl]benzene |

InChI |

InChI=1S/C14H10Cl4/c15-10-7-5-9(6-8-10)13(14(17)18)11-3-1-2-4-12(11)16/h1-8,13-14H/t13-/m1/s1 |

InChI Key |

JWBOIMRXGHLCPP-CYBMUJFWSA-N |

SMILES |

C1=CC=C(C(=C1)C(C2=CC=C(C=C2)Cl)C(Cl)Cl)Cl |

Isomeric SMILES |

C1=CC=C(C(=C1)[C@@H](C2=CC=C(C=C2)Cl)C(Cl)Cl)Cl |

Canonical SMILES |

C1=CC=C(C(=C1)C(C2=CC=C(C=C2)Cl)C(Cl)Cl)Cl |

Other CAS No. |

164203-73-0 |

Origin of Product |

United States |

Molecular and Cellular Mechanisms of Mitotane Action

Mitotane (B1677208), an adrenolytic agent, exerts its therapeutic effects through a multifaceted mechanism primarily targeting the adrenal cortex. Its action involves the disruption of steroid hormone synthesis by interacting with cytochrome P450 enzymes and the induction of programmed cell death in adrenocortical cells. While mitotane is administered as a racemic mixture, emerging research suggests that the S-(-)-mitotane enantiomer may be more potent in the treatment of Adrenocortical Carcinoma (ACC). encyclopedia.pub

Mechanisms of Mitotane Resistance

Characterization of Intrinsic and Acquired Resistance Phenotypes

Resistance to mitotane (B1677208) can be present from the outset of treatment (intrinsic) or can develop over time after an initial response (acquired). mdpi.com

Intrinsic resistance is thought to be a result of pre-existing characteristics of the tumor. frontiersin.org These can include genetic and epigenetic alterations that confer a survival advantage against mitotane's cytotoxic effects. mdpi.com For instance, some ACC tumors may inherently possess efficient drug efflux mechanisms or metabolic pathways that rapidly inactivate mitotane. mdpi.com

Acquired resistance , on the other hand, emerges during or after treatment as cancer cells adapt to the presence of the drug. mdpi.comnih.gov This often involves the selection and expansion of cell populations that have developed new mutations or have altered gene expression profiles, allowing them to survive and proliferate despite ongoing therapy. mdpi.comnih.gov Studies have shown that mitotane-resistant cell lines can maintain normal mitochondrial and nucleolar morphology even when exposed to the drug, a stark contrast to the significant damage observed in sensitive cells. nih.govresearchgate.net These resistant cells also exhibit profound changes in pathways related to steroid metabolism, apoptosis, and cell growth. nih.govresearchgate.net

A key feature of acquired resistance is the ability of cancer cells to modulate their intracellular environment to counteract the effects of mitotane. This includes alterations in lipid homeostasis and the development of mechanisms to evade drug-induced apoptosis. nih.govresearchgate.net

Molecular Determinants of Resistance

The development of mitotane resistance is a multifactorial process involving a variety of molecular changes within the cancer cells. These changes can affect how the drug is taken up, metabolized, and how it interacts with its cellular targets.

Mitotane's primary mechanism of action is believed to involve the disruption of lipid metabolism, leading to an accumulation of toxic free cholesterol and subsequent cell death. nih.govnih.gov Consequently, alterations in the cellular machinery that controls lipid balance are a key factor in mitotane resistance.

Resistant cells have been shown to have altered intracellular lipid homeostasis, including different levels of free cholesterol compared to non-resistant cells. nih.govresearchgate.net This suggests that resistant cells can adapt to the lipid-disrupting effects of mitotane. researchgate.net For example, while mitotane treatment increases free cholesterol in non-resistant cells, this effect is not observed in resistant cells. researchgate.net

One of the proposed targets of mitotane is the enzyme Sterol O-acyltransferase 1 (SOAT1), which is responsible for esterifying free cholesterol into less toxic cholesteryl esters for storage in lipid droplets. nih.govnih.gov By inhibiting SOAT1, mitotane causes a buildup of free cholesterol, leading to endoplasmic reticulum stress and apoptosis. nih.govnih.gov However, some studies have shown that SOAT1 expression is downregulated in mitotane-resistant cell lines, suggesting a more complex role for this enzyme in resistance. nih.gov

Furthermore, the expression of genes involved in cholesterol transport, such as ABCA1 and SCARB1, is reduced by mitotane, leading to impaired cholesterol uptake and efflux. mdpi.com Resistant cells may overcome this by altering the expression of these and other lipid-related genes to maintain their viability. frontiersin.org

The development of mitotane resistance is associated with widespread changes in gene expression. nih.govresearchgate.net Microarray analyses of mitotane-resistant cell lines have revealed significant alterations in pathways related to steroid metabolism, apoptosis, cell growth, and Wnt signaling. nih.govresearchgate.net

In resistant cells, there is often an upregulation of genes involved in cell survival and a downregulation of genes that promote apoptosis. nih.govresearchgate.net For example, the Wnt target gene AXIN2 and the insulin-like growth factor 1 (IGF1) have been found to be upregulated in resistant clones. nih.gov Conversely, genes like SOAT1 and SCARB1, which are involved in cholesterol metabolism, are downregulated. nih.gov

Interestingly, some of the gene expression changes observed in resistant cells are present even in the absence of mitotane, suggesting a pre-existing or stably acquired resistant phenotype. nih.gov These changes can be driven by various mechanisms, including copy number variations and epigenetic modifications. nih.govresearchgate.net

MicroRNAs (miRNAs) are small non-coding RNA molecules that play a crucial role in regulating gene expression and have been implicated in the development of drug resistance in various cancers, including ACC. mdpi.comresearchgate.net

Several miRNAs have been specifically linked to mitotane resistance:

miR-483-5p: Levels of this miRNA have been shown to decrease after treatment with a combination of mitotane and 9-cis retinoic acid in a xenograft model, suggesting a potential role in treatment response. mdpi.com

miR-195: Downregulation of miR-195 in ACC is associated with increased cell proliferation and resistance. researchgate.net

miR-503: Reduced expression of this tumor suppressor miRNA in ACC contributes to unchecked tumor growth and mitotane resistance. researchgate.netmdpi.com It is thought to modulate resistance by targeting IGF1R and Bcl-2. mdpi.com

miR-431: This miRNA has been identified as a chemosensitizer in ACC. nih.gov Its underexpression is found in patients with progressive disease. mdpi.com Restoring miR-431 function in ACC cell lines has been shown to decrease the inhibitory concentrations of mitotane and increase apoptosis, suggesting it could be a therapeutic agent to overcome resistance. mdpi.commdpi.com

The overexpression of certain proteins can confer a survival advantage to cancer cells and contribute to mitotane resistance.

FATE1 (Fetal and Adult Testis Expressed 1): This cancer-testis antigen is overexpressed in a significant proportion of ACCs and is associated with a poorer prognosis and resistance to mitotane. nih.govembopress.org FATE1 is believed to antagonize drug-induced apoptosis by uncoupling the endoplasmic reticulum and mitochondria. embopress.orgnih.gov Studies have shown that FATE1 expression significantly decreases apoptosis induced by mitotane, and its knockdown increases sensitivity to the drug. embopress.org

The effectiveness of mitotane can be significantly influenced by how it is metabolized in the body. Cytochrome P450 (CYP) enzymes, particularly CYP3A4, play a crucial role in this process.

Mitotane itself is a potent inducer of hepatic CYP3A4. europa.eunih.govnih.gov This means that long-term mitotane therapy can lead to an increase in the expression and activity of this enzyme. mdpi.combioscientifica.com CYP3A4 metabolizes mitotane into inactive forms, which reduces the effective concentration of the drug in the tumor tissue. nih.govmdpi.com This enhanced metabolism can lead to sub-therapeutic drug levels, thereby diminishing its cytotoxic effects and contributing to resistance. nih.govmdpi.com

Studies have shown a correlation between higher CYP3A4 expression levels and increased mitotane metabolism, resulting in lower drug efficacy. nih.govmdpi.com This auto-induction of its own metabolism is a significant mechanism of acquired resistance to mitotane. mdpi.com

Cellular Adaptations and Morphological Changes in Resistant Models

Acquired resistance to mitotane in adrenocortical carcinoma (ACC) is associated with distinct cellular and morphological adaptations that allow cancer cells to survive and proliferate despite the presence of the drug. In vitro models using human ACC cell lines have been instrumental in elucidating these changes.

A primary mechanism of mitotane's cytotoxic action involves the induction of severe damage to mitochondria. mdpi.comencyclopedia.pubnih.gov In sensitive ACC cells, mitotane treatment leads to profound ultrastructural changes, including mitochondrial swelling, fragmentation, and the loss of internal structures called cristae. nih.govjpp.krakow.pl These alterations are indicative of mitochondrial dysfunction, which precedes cell death. mdpi.comjpp.krakow.pl

However, a key feature of mitotane-resistant ACC cells is their ability to preserve normal cellular morphology, particularly that of mitochondria and nucleoli, even when exposed to the drug. researchgate.netbioscientifica.comspandidos-publications.comnih.govmdc-berlin.de Studies using the mitotane-resistant HAC-15 cell line have demonstrated this phenomenon through electron microscopy. nih.govresearchgate.net While sensitive, nonresistant cells exhibit mitochondrial damage and irregular nuclear shapes upon treatment with mitotane, the resistant clones maintain their typical mitochondrial and nucleolar structures. nih.govresearchgate.net This preservation of organelle integrity suggests that the mechanism of resistance acts upstream of the mitochondrial damage typically induced by mitotane. nih.gov The ability to prevent or withstand mitotane-induced mitochondrial and nucleolar stress is a critical adaptation in resistant cells. spandidos-publications.comresearchgate.net

The mode of cell death induced by mitotane differs significantly between sensitive and resistant ACC cell models, highlighting a crucial aspect of the resistance mechanism. universityofgalway.ie Research comparing the mitotane-sensitive H295R cell line with the mitotane-resistant HAC15 cell line reveals distinct cell death pathways. universityofgalway.ie

In the sensitive H295R cells, mitotane at therapeutic concentrations induces a mixed-mode of cell death, involving both apoptosis and necroptosis. universityofgalway.ie The activation of apoptosis in these cells is confirmed by the expression of cleaved caspase-3, a key executioner protein in the apoptotic cascade. universityofgalway.ie

Conversely, the resistant HAC15 cells exhibit a different response. These cells require a much higher, supratherapeutic concentration of mitotane to significantly reduce viability. universityofgalway.ie Crucially, when cell death does occur, it proceeds primarily through necroptosis, a programmed form of necrosis, or regulated necrosis. universityofgalway.ie There is no significant expression of cleaved caspase-3 in mitotane-treated HAC15 cells, indicating a circumvention of the apoptotic pathway. universityofgalway.ie This suggests that mitotane resistance involves a shift away from apoptosis towards other cell death mechanisms like necroptosis. universityofgalway.ie

The table below summarizes the differential responses to mitotane in sensitive and resistant ACC cell lines.

| Feature | Mitotane-Sensitive (H295R) | Mitotane-Resistant (HAC15) |

|---|---|---|

| Primary Cell Death Pathway | Apoptosis & Necroptosis | Necroptosis |

| Cleaved Caspase-3 Expression | Present | Absent |

| Mitochondrial Morphology | Damaged (swelling, cristae loss) | Maintained |

| Effective Concentration | Therapeutic (e.g., 50µM) | Supratherapeutic (e.g., 200µM) |

This divergence in cell death programming is a significant factor in mitotane resistance, as cells that can avoid apoptosis may have a greater chance of survival. universityofgalway.ie Understanding these alternative pathways is essential for developing strategies to overcome treatment resistance in ACC. universityofgalway.ie

Advanced Research Methodologies and Preclinical Models in Mitotane Studies

In Vivo Animal Models

Cell line-derived xenograft (CDX) models are a fundamental tool in preclinical oncology research. fishersci.fi This technique involves implanting human cancer cell lines, such as those described above, into immunocompromised mice. fishersci.figuidetopharmacology.org The cells then grow to form localized tumors. guidetopharmacology.org

These models have been widely used in Mitotane (B1677208) research. For example, xenografts using NCI-H295R and SW13 cells have been established in nude mice to study the effects of Mitotane, both alone and in combination with other agents, on tumor growth in a living system. fishersci.canih.gov CDX models allow researchers to assess drug efficacy, investigate resistance mechanisms, and validate potential biomarkers in a setting that, while not perfectly replicating the human tumor microenvironment, provides a crucial step beyond in vitro cultures. fishersci.figuidetopharmacology.org

Patient-Derived Tumor Xenografts (PDTXs)

Patient-derived tumor xenografts (PDTXs) have emerged as invaluable preclinical models in cancer research, offering a more representative system than traditional cell lines. These models are established by implanting fresh patient tumor tissue into immunodeficient mice, thereby preserving the original tumor's architecture, cellular diversity, and molecular signature. askjpc.orgtodaysveterinarypractice.com

In the context of mitotane research, PDTXs have been instrumental in studying the heterogeneity of ACC and its response to therapy. For instance, protocols have been developed to establish cell lines from PDTXs, which retain the primary tumor's characteristics. researchgate.netaskjpc.org A notable example is the MUC-1 cell line, derived from a supraclavicular ACC metastasis. researchgate.netaskjpc.org MUC-1 cells maintain the hormonal activity and phenotypic traits of the original tumor and, crucially, exhibit resistance to standard chemotherapeutic agents, including mitotane, providing a valuable tool for investigating drug resistance mechanisms. researchgate.netdrugbank.com

Similarly, the CU-ACC1 and CU-ACC2 cell lines were generated from PDTX models. CU-ACC1 carries a mutation in the CTNNB1 gene, while CU-ACC2 has a deletion in the MSH2 gene, reflecting the genetic diversity of ACC. researchgate.net The development of these PDTX-derived models allows for the in-vitro and in-vivo evaluation of mitotane's efficacy against tumors with specific genetic backgrounds and helps in identifying potential therapeutic targets to overcome resistance. researchgate.netfrontiersin.org Studies using these models have highlighted the variable sensitivity of ACC to mitotane, with some patient-derived cells showing significant inhibition while others are non-responsive. nih.gov

Genetically Engineered Mouse Models

Genetically engineered mouse models (GEMMs) are powerful tools for dissecting the roles of specific genes and signaling pathways in tumorigenesis and for testing therapeutic interventions in a controlled genetic context. frontiersin.orgcapes.gov.br In ACC research, GEMMs have been developed to recapitulate the key genetic alterations observed in human tumors, such as those in the Wnt/β-catenin and IGF2 signaling pathways. frontiersin.org

Early GEMMs focused on the overexpression of Insulin-like Growth Factor 2 (IGF2) or the constitutive activation of β-catenin. frontiersin.org While these models developed adrenal hyperplasia and, in some cases, progressed to cancer, they provided critical insights into the initiating events of ACC. frontiersin.org For example, mouse models with adrenal-specific activation of β-catenin (ΔCat mice) develop adrenal hyperplasia, demonstrating the importance of the Wnt pathway. frontiersin.org

More complex models have since been developed, combining alterations in multiple pathways, such as the p53/Rb pathway, to create more aggressive and metastatic forms of ACC. drugbank.com These advanced GEMMs are being used to test novel therapeutic strategies, including the efficacy of mitotane in specific genetic contexts. frontiersin.orgcapes.gov.br For example, the AdTAg model of spontaneous ACC has been used to test the efficacy of mTORC1 inhibitors, providing a platform to evaluate combination therapies with mitotane. frontiersin.org These models are crucial for understanding how the genetic landscape of an ACC tumor might influence its sensitivity to mitotane. frontiersin.orgcapes.gov.br

Large Animal Models in Early Mechanistic Investigations

Early mechanistic studies that laid the groundwork for the clinical use of mitotane heavily relied on large animal models, particularly dogs. acpjournals.orgnih.gov Seminal observations in the late 1940s and 1950s demonstrated that the oral administration of the insecticide DDD, of which mitotane (o,p'-DDD) is an isomer, induced selective necrosis and atrophy of the adrenal cortex in dogs. acpjournals.orgnih.gov This adrenocorticolytic effect was specific to the zona fasciculata and zona reticularis, the layers responsible for cortisol production, while largely sparing the zona glomerulosa. acpjournals.orgnih.gov

These foundational studies in dogs were critical in identifying the unique, targeted toxicity of the compound on the adrenal gland. nih.govacpjournals.orgnih.gov Researchers observed that this chemical-induced adrenal destruction led to a marked decrease in adrenal cortical function and steroid output. acpjournals.org Dogs are a particularly sensitive species to the toxic effects of mitotane, which made them an effective model for elucidating its primary mechanism of action. nih.gov The ultrastructural changes within the canine adrenal cortex following mitotane administration were characterized by severe mitochondrial damage, disruption of the endoplasmic reticulum, and lipid accumulation, ultimately leading to cell death. nih.gov

Furthermore, dogs naturally develop adrenocortical tumors, making them a valuable spontaneous large animal model for comparative oncology studies. frontiersin.org Mitotane has been used for decades to treat cortisol-secreting adrenocortical neoplasms in dogs, providing a wealth of clinical data on its efficacy and toxicity in a large mammal, which has informed its use in humans. researchgate.netfrontiersin.org

Omics Technologies in Mitotane Research

The advent of high-throughput "omics" technologies has revolutionized the study of mitotane, allowing for a global and unbiased analysis of the molecular changes induced by the drug. capes.gov.br These approaches are critical for identifying predictive biomarkers of response and for uncovering novel therapeutic targets.

Gene Expression Profiling and Microarray Analysis

Gene expression profiling, often performed using microarray analysis or RNA sequencing, has been employed to investigate the transcriptional changes in ACC cells following mitotane treatment. nih.govavma.orgtouchendocrinology.com These studies aim to identify genes and pathways that are modulated by the drug and may contribute to its adrenolytic effect or to resistance mechanisms.

Early microarray studies on the H295R ACC cell line treated with mitotane identified alterations in the expression of genes involved in cholesterol homeostasis. touchendocrinology.com For instance, the expression of INSIG1, a key regulator of cholesterol synthesis, was found to be affected by mitotane and correlated with patient survival. touchendocrinology.com Other studies have investigated the effect of mitotane on the expression of key genes involved in steroidogenesis, such as CYP11A1 and CYP17A1, and cell cycle regulators. nih.gov Mitotane treatment was shown to markedly inhibit the expression of these steroidogenic genes. nih.gov

More recent transcriptomic profiling of patient tumors has sought to identify gene expression signatures that correlate with mitotane sensitivity. nih.gov One study found that pathways associated with lipid metabolism were upregulated in tumors that responded to mitotane, and that the expression of CYP27A1 and ABCA1 was positively correlated with in-vitro sensitivity. nih.gov Another study reported that responders to mitotane exhibited upregulation of genes involved in the cell cycle and collagen production. avma.org These gene expression studies are crucial for developing predictive biomarkers to guide patient selection for mitotane therapy. nih.govavma.org

Proteomic Investigations of Protein Expression Profiles

Proteomics, the large-scale study of proteins, provides a direct insight into the functional machinery of the cell. In mitotane research, proteomic analyses have been used to identify proteins whose expression or modification is altered by the drug, offering clues to its mechanism of action and potential biomarkers of response. nih.govfrontiersin.org

The first proteomic study on the effects of mitotane on the H295R ACC cell line identified changes in the expression of proteins involved in energetic metabolism, stress response, cytoskeleton structure, and tumorigenesis. nih.gov In the mitochondrial fraction of these cells, mitotane treatment led to the downregulation of proteins such as aldolase (B8822740) A and peroxiredoxin I, and the upregulation of adrenodoxin (B1173346) reductase and cathepsin D. nih.gov

More recent proteomic studies have focused on comparing protein profiles of mitotane-responsive versus non-responsive ACC tissues. One such study using label-free liquid chromatography-mass spectrometry found that 25 proteins, the majority of which were mitochondrial or mitochondrial-related, had lower expression in tumors that responded to mitotane compared to non-responders. frontiersin.org These proteins were involved in pathways such as mitochondrial fusion, membrane organization, and fatty-acid beta-oxidation, reinforcing the idea that mitochondria are a primary target of mitotane. frontiersin.org These findings suggest that the baseline proteomic signature of a tumor could predict its sensitivity to mitotane. frontiersin.orgavma.org

Below is a table summarizing some of the key proteins identified in proteomic studies of mitotane's effects on ACC cells.

Table 1: Selected Proteins with Altered Expression in Response to Mitotane in Adrenocortical Carcinoma Cells

| Protein | Cellular Location | Change in Expression | Implicated Function |

| Triose phosphate (B84403) isomerase | Cytoplasm | Different Expression | Energetic Metabolism |

| Alpha-enolase | Cytoplasm | Different Expression | Energetic Metabolism |

| Peroxiredoxin II and VI | Cytoplasm | Different Expression | Stress Response |

| Prohibitin | Cytoplasm / Mitochondria | Different Expression | Tumorigenesis |

| Aldolase A | Mitochondria | Down-regulated | Energetic Metabolism |

| Peroxiredoxin I | Mitochondria | Down-regulated | Stress Response |

| Adrenodoxin reductase | Mitochondria | Up-regulated | Steroidogenesis |

| Cathepsin D | Mitochondria | Up-regulated | Apoptosis / Stress Response |

Data sourced from proteomic analysis of the H295R ACC cell line treated with mitotane. nih.gov

Metabolomic and Lipidomic Approaches (e.g., NMR Spectroscopy)

Metabolomics and lipidomics are the systematic studies of the unique chemical fingerprints that specific cellular processes leave behind—specifically, the study of their small-molecule metabolite and lipid profiles, respectively. These approaches have been applied to mitotane research to understand its impact on cellular metabolism, which is intimately linked to its adrenolytic effects.

Using Nuclear Magnetic Resonance (NMR) spectroscopy, researchers have studied the intracellular energetic metabolites in the human adrenocortical H295R cell line after mitotane exposure. acpjournals.org These studies revealed that mitotane significantly decreased the levels of aspartate while increasing glutamate (B1630785) content in a time- and concentration-dependent manner. acpjournals.org These changes are likely linked to the mitotane-induced defect in the mitochondrial respiratory chain. acpjournals.org

Lipidomic analyses have provided further insights, showing that mitotane exposure markedly reduces the ratio of phosphatidylserine (B164497) to phosphatidylethanolamine (B1630911). acpjournals.org This is indicative of a dysfunction of the enzyme phosphatidylserine decarboxylase, which is located in the Mitochondria-Associated Membranes (MAMs). acpjournals.org Indeed, mitotane has been shown to disrupt the integrity of MAMs and reduce the interaction between mitochondria and the endoplasmic reticulum. These findings highlight that mitotane's mechanism of action involves a profound disruption of cellular and mitochondrial lipid metabolism. acpjournals.org

Table 2: Key Metabolomic and Lipidomic Changes Induced by Mitotane in H295R Cells

| Analytical Approach | Key Finding | Implication |

| Metabolomics (NMR Spectroscopy) | Significant decrease in aspartate | Linked to respiratory chain defect |

| Concomitant increase in glutamate | Linked to respiratory chain defect | |

| Lipidomics | Marked reduction in phosphatidylserine/phosphatidylethanolamine ratio | Dysfunction of phosphatidylserine decarboxylase in MAMs |

| Altered intracellular and intramitochondrial phospholipid profiles | Disruption of mitochondrial membrane integrity and function |

Data sourced from metabolomic and lipidomic studies on the H295R adrenocortical cell line. acpjournals.org

Genomic and Exome Sequencing Analyses for Genetic Variations

Genomic and exome sequencing have become crucial tools in understanding the genetic landscape of adrenocortical carcinoma (ACC) and predicting response to mitotane. Whole exome sequencing (WES) focuses on the protein-coding regions of the genome, the exome, which harbors approximately 85% of disease-causing mutations. thermofisher.com This targeted approach allows for cost-effective and rapid identification of single nucleotide variants (SNVs), small insertions or deletions (indels), and copy number variations (CNVs). thermofisher.com

In the context of mitotane therapy for ACC, these sequencing technologies are employed to uncover both intrinsic and acquired genetic features associated with drug sensitivity and resistance. Studies have performed WES and transcriptomic sequencing on ACC tissue samples and primary cell cultures to identify molecular factors that predict mitotane response. nih.gov For instance, to distinguish between pre-existing and treatment-induced genetic markers, analyses have been conducted on samples from patients with no prior mitotane exposure. nih.gov

Key findings from such analyses have highlighted recurrent mutations in established driver genes. For example, in one study of nine ACC samples, alterations in the p53/RB cell-cycle pathway were found in 88.9% of samples, and mutations in the Wnt/β-catenin signaling pathway were present in 100% of samples. frontiersin.org Notably, the study found that the majority of both mitotane-responsive and non-responsive tumors harbored genetic alterations in both of these critical pathways. frontiersin.org

However, the search for definitive predictive biomarkers for mitotane sensitivity remains challenging. While mutations in genes like TP53 and CTNNB1 (encoding β-catenin) are frequent in ACC, their presence alone does not consistently predict treatment outcome. nih.gov Similarly, other putative cancer genes identified in large-scale studies, such as MEN1 and PRKAR1A, are mutated at a low frequency in advanced and metastatic ACC. nih.gov Furthermore, attempts to correlate the mRNA expression levels of genes like RRM1, SOAT1, and CYP2W1 with in vitro mitotane responsiveness have not yielded significant correlations. frontiersin.org

Some studies have pointed to germline single nucleotide polymorphisms as potential predictors. For example, the CYP2W16* polymorphism has been associated with a lower likelihood of achieving therapeutic mitotane concentrations and a reduced response rate, whereas the CYP2B66* polymorphism has been linked to higher mitotane levels. frontiersin.org Despite these findings, no molecular markers have been clinically validated for routine use. researchgate.net

Transcriptome analysis of ACC cells that have developed acquired resistance to mitotane reveals dynamic changes in gene expression. Resistant cells tend to downregulate genes involved in cholesterol metabolism and steroidogenesis, including the mitotane target SOAT1. researchgate.net Concurrently, these cells often upregulate genes associated with the Wnt/β-catenin pathway. researchgate.net This suggests that resistant cells may bypass the primary toxic mechanism of mitotane, which involves the induction of endoplasmic reticulum stress via SOAT1 inhibition. researchgate.net

Advanced Imaging and Spectroscopic Techniques

Advanced imaging and spectroscopic techniques have been instrumental in elucidating the subcellular mechanisms of mitotane's action, particularly its effects on organelle structure and function, cell cycle progression, and apoptosis.

High-Resolution Deconvolution Microscopy

High-resolution deconvolution microscopy has been pivotal in visualizing the intricate interactions between cellular organelles and how they are disrupted by mitotane. This technique computationally removes the out-of-focus blur from fluorescence microscopy images, enabling clearer and more detailed visualization of subcellular structures. arxiv.org

Studies utilizing this method have demonstrated that mitotane exposure significantly alters the integrity of Mitochondria-Associated Membranes (MAMs). nih.govnih.gov MAMs are crucial contact sites between the endoplasmic reticulum (ER) and mitochondria, regulating processes like lipid synthesis, calcium signaling, and apoptosis. High-resolution deconvolution microscopy, combined with immunocytochemistry, has shown that mitotane treatment leads to a quantifiable reduction in the interaction between the ER and mitochondria in H295R adrenocortical carcinoma cells. nih.govnih.govresearchgate.net This disruption of MAM integrity is a key aspect of mitotane's mechanism, contributing to its antitumoral and antisecretory effects. nih.gov

Electron Microscopy for Ultrastructural Analysis

Electron microscopy (EM) provides unparalleled resolution for examining the fine details of cellular and organelle structure, making it an essential tool for studying the morphological changes induced by mitotane. nih.govmicroscopist.co.uk This technique has been used to observe the profound impact of mitotane on mitochondrial morphology in adrenocortical cells. jpp.krakow.plbioscientifica.com

Early studies in dogs treated with mitotane revealed swollen mitochondria within the adrenal cortex. bioscientifica.com More recent investigations using human adrenocortical cancer cell lines (H295R and SW13) have confirmed these findings. bioscientifica.com EM analysis shows that mitotane induces dose- and time-dependent alterations in mitochondrial structure, characterized by significant swelling and a reduction in the number of cristae, which are the folds of the inner mitochondrial membrane essential for cellular respiration. bioscientifica.combioscientifica.com Ultimately, these changes lead to the complete disruption of the organelle. bioscientifica.com The gross and ultrastructural effects observed in cell lines like H295R and SW13 demonstrate a clear dose-response relationship within the therapeutic range of mitotane. jpp.krakow.pl These ultrastructural changes, including the progressive dissolution of the inner mitochondrial matrix, are central to mitotane's adrenolytic activity. jpp.krakow.pl

Flow Cytometry for Cell Cycle and Apoptosis Assessment

Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of cells as they pass through a laser beam. It is widely employed in mitotane research to quantify the effects of the drug on cell cycle progression and to measure the induction of apoptosis (programmed cell death). jscimedcentral.comunibs.it

Studies have consistently used flow cytometry to demonstrate that mitotane can induce cell cycle arrest. For example, in various thyroid cancer cell lines, mitotane treatment caused an accumulation of cells in the G1 phase of the cell cycle. nih.govresearchgate.net In adrenocortical carcinoma cell lines, mitotane, particularly in combination with ionizing radiation, has been shown to induce cell accumulation in the G2 phase. spandidos-publications.com By staining cells with DNA-binding dyes like propidium (B1200493) iodide, researchers can quantify the proportion of cells in each phase of the cell cycle (G0/G1, S, and G2/M), revealing how mitotane interferes with cell proliferation. unibs.itnih.gov

Flow cytometry is also a primary method for assessing apoptosis. Using stains like Annexin V, which binds to phosphatidylserine on the surface of early apoptotic cells, and Sytox Blue or propidium iodide, which enter late apoptotic or necrotic cells with compromised membranes, researchers can distinguish between different stages of cell death. oup.comuniversityofgalway.ie Multiple studies have used this approach to show that mitotane induces apoptosis in a dose-dependent manner in both adrenocortical and other cancer cell lines. nih.govoup.comspandidos-publications.comnih.gov For instance, in H295R cells, therapeutic concentrations of mitotane lead to a significant increase in Annexin V staining, indicating the onset of apoptosis. oup.com This is often complemented by detecting the cleavage of proteins like PARP-1, another hallmark of apoptosis, via flow cytometry. spandidos-publications.com These analyses confirm that apoptosis is a key mechanism of mitotane's cytotoxic effect. bioscientifica.com

Computational and Quantitative Structure-Activity Relationship (QSAR) Modeling

Computational and Quantitative Structure-Activity Relationship (QSAR) modeling are in silico methods used to predict the biological activity of chemical compounds based on their molecular structures. neovarsity.orgtoxstrategies.com These approaches are valuable in drug discovery for screening large libraries of compounds, prioritizing candidates, and guiding the design of new molecules with improved properties. neovarsity.org

In the context of mitotane research, QSAR has been used to understand the structural requirements for its adrenolytic activity and to develop more potent analogs. nih.gov QSAR models establish a mathematical relationship between the physicochemical properties and molecular descriptors of a chemical and its biological activity. neovarsity.org

A key study aimed at defining the structural necessities for mitotane's action tested nine different analogs. nih.gov The activity of these analogs was evaluated based on their ability to suppress cortisol secretion in dogs and to inhibit cell proliferation and cortisol production in the NCI-H295 human adrenal cancer cell line. nih.gov The results of this structure-activity relationship study revealed that a dihalogenated methine carbon in the molecule is essential for its adrenalytic activity. nih.gov Any modifications to the aromatic (ring) portions of the mitotane molecule resulted in a loss of activity. nih.gov

This research led to the identification of two active analogs, o,p'-DDClBr and o,p'-DDBr2. While their effects were comparable to mitotane at a 50 μM concentration, the o,p'-DDBr2 analog was found to be significantly more active at a lower concentration of 20 μM. nih.gov This finding suggests that o,p'-DDBr2 has potential as an improved therapeutic agent for adrenal cancer, highlighting the power of QSAR-guided analog development. nih.gov While QSAR models have been applied broadly in toxicology and drug discovery, their specific and extensive application to further refine mitotane's structure or predict its varied effects across different biological systems is an area with potential for future research. toxstrategies.comcanada.caresearchgate.net

Structural Biology and Enantiomeric Activity of Mitotane, R

Structure-Activity Relationships for Adrenolytic Efficacy

The therapeutic effectiveness of mitotane (B1677208) is intrinsically linked to its molecular architecture. Specific structural features are indispensable for its ability to selectively target and destroy adrenocortical cells.

Role of Dihalogenated Methine Carbon

A critical feature for the adrenolytic activity of mitotane is the presence of a dihalogenated methine carbon in its aliphatic portion. iiarjournals.orgnih.gov This part of the molecule is believed to be essential for the cytotoxic effects of the compound. Research has shown that the enzymatic hydroxylation at this dichloro-methine carbon, followed by dehydrochlorination, leads to the formation of an acyl chloride derivative. umich.edu This reactive intermediate is thought to be the active form of the drug that covalently binds to adrenal proteins, leading to cellular toxicity. umich.edu

Studies involving analogs of mitotane where the chlorine atoms on the β-carbon are substituted with other halogens have provided further insight. For instance, analogs such as o,p'-DDClBr and o,p'-DDBr2 have demonstrated in vitro and in vivo activity comparable to or, in some cases, greater than mitotane (o,p'-DDD), particularly at lower concentrations. iiarjournals.orgnih.gov This underscores the necessity of the dihalogenated methine carbon for the drug's adrenolytic action. iiarjournals.orgnih.gov

Impact of Aromatic Moiety Modifications on Activity

The aromatic portion of the mitotane molecule, with its specific chlorine substitutions, also plays a crucial role in its biological activity. iiarjournals.orgnih.gov It has been suggested that the aromatic moiety is primarily responsible for the anti-steroidogenic effect of mitotane, while the aliphatic group accounts for its cytolytic effect. nih.gov

Modifications to the aromatic rings or the positions of the chlorine atoms can lead to a significant loss of activity. iiarjournals.orgnih.gov For example, the p,p'-DDD isomer, which has a different aromatic structure, shows reduced ability to inhibit steroidogenesis compared to o,p'-DDD and m,p'-DDD. nih.gov This highlights the importance of the specific arrangement of the substituted phenyl rings for optimal interaction with its biological targets. The precise positioning of the chlorine atoms on the aromatic rings appears to be a key determinant of the compound's ability to exert its anti-steroidogenic effects. eurochlor.org

Enantiomeric Specificity and Differential Biological Activity

Mitotane is a chiral molecule and is administered as a racemic mixture of its (R)- and (S)-enantiomers. canada.canih.gov The stereochemistry of the molecule adds another layer of complexity to its biological activity, with studies revealing differences in the effects of the individual enantiomers.

Comparison of (R)- and (S)-Enantiomer Activities in Specific Cell Lines

The differential activity of mitotane enantiomers has been investigated in the human adrenocortical cell line H295R. While some studies have reported small but statistically significant differences in the activity of the (R)-(+)-o,p'-DDD and (S)-(-)-o,p'-DDD enantiomers concerning cell viability and the secretion of cortisol and dehydroepiandrosterone (B1670201) (DHEA), these differences were not substantial enough to warrant the administration of a single enantiomer on their own. nih.govresearchgate.net

| Parameter | (R)-(+)-o,p'-DDD | (S)-(-)-o,p'-DDD | Racemic o,p'-DDD |

| Cell Viability | Potent | Slightly more potent in some studies | Highest cytotoxicity in some studies |

| Cortisol Secretion | Inhibitory | Slightly more inhibitory in some studies | Effect is sum of enantiomers |

| DHEA Secretion | Inhibitory | Slightly more inhibitory in some studies | Effect is sum of enantiomers |

Enantiomer-Specific Metabolic Transformation and Bioactivity

The metabolism of mitotane is also enantioselective. pequenoprincipe.org.brnih.gov Mitotane is metabolized in the body to o,p'-dichlorodiphenyl acetic acid (o,p'-DDA), which is also a chiral compound. pequenoprincipe.org.brnih.gov Analysis of plasma from patients treated with mitotane has revealed significant differences in the ratio of (S)- to (R)-mitotane, which can vary substantially. pequenoprincipe.org.br In contrast, the ratio of (S)- to (R)-o,p'-DDA is more conserved. pequenoprincipe.org.br This provides strong evidence for the enantioselective metabolism of mitotane. pequenoprincipe.org.brnih.gov

The biotransformation of mitotane to its metabolites, including o,p'-DDE (1,1-(o,p'-dichlorodiphenyl)-2,2-dichloroethene) and o,p'-DDA, occurs through α- and β-hydroxylation, respectively, primarily in the mitochondria. mdpi.comresearchgate.net While o,p'-DDE is considered an active metabolite, the role of o,p'-DDA is still debated. mdpi.com Some studies suggest that o,p'-DDA is unlikely to be an effective metabolite for controlling adrenocortical cell proliferation. nih.gov The enantiomer-specific nature of these metabolic pathways could contribute to the variability in therapeutic response observed among patients. pequenoprincipe.org.brnih.gov

Development of Novel Mitotane Analogs and Derivatives with Enhanced Action

Given that only about 30% of patients respond to mitotane therapy, there is a clear need for improved adrenolytic agents. iiarjournals.orgnih.gov Research efforts have focused on defining the structural requirements for drug activity and developing analogs with greater efficacy. iiarjournals.orgnih.gov

One approach has been the synthesis of analogs with substitutions on the aliphatic portion of the mitotane molecule. As mentioned, replacing the chlorine atoms on the β-carbon with bromine has yielded compounds like o,p'-DDClBr and o,p'-DDBr2, with the latter showing significantly greater activity at lower concentrations than mitotane. iiarjournals.orgnih.gov This suggests that o,p'-DDBr2 holds potential as a more potent therapeutic agent for adrenal cancer. iiarjournals.orgnih.gov

Preclinical Combination Strategies with Mitotane

Synergistic Interactions with Targeted Molecular Therapies

The combination of Mitotane (B1677208) with therapies targeting specific molecular pathways known to be dysregulated in cancer has shown promise in preclinical settings. These strategies aim to overcome resistance and improve the cytotoxic effects of Mitotane.

IGF1R Inhibitors

The insulin-like growth factor (IGF) signaling pathway, particularly through the IGF1 receptor (IGF1R), is frequently overactive in ACC and plays a crucial role in tumor growth and survival. Preclinical studies have demonstrated that combining Mitotane with IGF1R inhibitors leads to enhanced antitumor effects.

In preclinical models of ACC, the combination of Mitotane with IGF1R antagonists has been shown to result in synergistic growth inhibition. Studies utilizing ACC cell lines and xenograft models have reported that this combination significantly enhances the suppression of tumor growth compared to either agent alone. nih.govnih.govresearchgate.net This enhanced effect is attributed to the dual targeting of critical pathways involved in ACC pathogenesis. While Mitotane exerts its adrenolytic effects, IGF1R inhibitors block the potent survival signals mediated by the IGF pathway, leading to a more comprehensive blockade of tumor proliferation and survival. nih.govnih.gov The synergistic antiproliferative effects have been observed in vitro, and in vivo studies using athymic nude mice with ACC xenografts have confirmed that the combination therapy markedly attenuates tumor growth. nih.gov

| IGF1R Inhibitor | Preclinical Model | Key Findings | Reference |

| Figitumumab (CP-751,871) | Human ACC xenograft | Enhanced tumor growth delay when combined with Mitotane compared to single-agent treatment. | unito.it |

| Linsitinib (B1684704) (OSI-906) | Adult ACC cell lines and xenografts | Reduced cell viability, induced apoptosis, and enhanced tumor suppression in combination with Mitotane. | nih.gov |

PI3K/AKT/mTOR Pathway Inhibitors

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is common in many cancers, including ACC. While direct preclinical studies combining Mitotane with specific PI3K/AKT/mTOR inhibitors are limited, the existing evidence suggests a potential for synergistic interactions. The mTOR inhibitor everolimus (B549166) (RAD001) has been shown to potently suppress ACC cell proliferation in vitro and in xenograft models. nih.gov However, a small exploratory clinical study in patients with advanced ACC, where some patients continued Mitotane treatment alongside everolimus, did not show a clinically meaningful response, suggesting potential complex interactions or the need for further preclinical optimization. nih.gov Another in vitro study investigating the combination of everolimus and pasireotide (B1678482) with Mitotane in ACC cell lines reported antagonistic effects on Mitotane-induced growth inhibition in the H295R cell line, highlighting the complexity of combining these agents. researchgate.net

TSPO Inhibitors (e.g., PK11195)

The translocator protein (TSPO), an 18 kDa protein located on the outer mitochondrial membrane, is involved in various cellular processes, including steroidogenesis and apoptosis. While TSPO ligands like PK11195 have been investigated for their pro-apoptotic and chemosensitizing effects in other cancers, preclinical data on their combination with Mitotane in ACC is not currently available in the reviewed scientific literature.

MDM2 and PLK-1 Inhibitors

Murine double minute 2 (MDM2) and Polo-like kinase 1 (PLK-1) are key regulators of cell cycle progression and apoptosis, and their inhibition represents a promising anticancer strategy. Preclinical studies in ACC have shown that targeting PLK-1 with selective inhibitors like BI-2536 can effectively reduce cell viability and induce apoptosis. mdpi.com While one study investigated the effects of BI-2536 and Mitotane in ACC cell lines, it concluded that the combination did not lead to increased cell death compared to Mitotane alone. mdpi.com Further preclinical research is needed to fully elucidate the potential for synergistic interactions between Mitotane and inhibitors of MDM2 and PLK-1. Preclinical studies have shown promise for MDM2 inhibitors like Nutlin-3 in adult ACC models, but combination studies with Mitotane are lacking. nih.gov

Radiosensitization Properties in Preclinical Models

Mitotane has been shown to possess radiosensitizing properties, enhancing the efficacy of ionizing radiation in preclinical models of ACC. nih.govnih.gov This combination therapy leads to a marked inhibition of tumor growth and significant tumor regression compared to either treatment alone. nih.govnih.gov The radiosensitizing effect of Mitotane is, at least in part, attributed to its ability to interfere with DNA repair mechanisms. nih.gov

Induction of Cell Cycle Arrest in Response to Ionizing Radiation

A key mechanism underlying the radiosensitizing effect of Mitotane is its ability to induce cell cycle arrest, particularly at the G2/M checkpoint, in response to ionizing radiation. nih.gov In ACC cell lines, the combination of Mitotane and ionizing radiation leads to an irreversible G2 block, preventing cancer cells from proceeding through mitosis and ultimately leading to cell death. nih.gov This sustained cell cycle arrest is associated with the modulation of key cell cycle regulatory proteins. The combination treatment has been shown to amplify the activation of the cyclin B1/cdc2 complex, a critical regulator of the G2/M transition. nih.gov This inappropriate activation contributes to the G2 arrest. nih.gov By holding the cells in this radiosensitive phase of the cell cycle, Mitotane enhances the cytotoxic effects of radiation.

| Cell Line | Treatment | Effect on Cell Cycle | Key Molecular Findings | Reference |

| H295R | Mitotane + Ionizing Radiation | Irreversible G2 arrest | Amplified activation of cyclin B/cdc2 complexes | nih.gov |

| SW13 | Mitotane + Ionizing Radiation | Irreversible G2 arrest | Attenuation of DNA repair | nih.gov |

Inhibition of DNA Repair Pathways

Preclinical research has identified a significant strategy in cancer therapy by targeting the DNA damage response (DDR). The concept of synthetic lethality, where the simultaneous loss of two genes or pathways leads to cell death while the loss of only one does not, is a cornerstone of this approach. measurebiology.orgnih.gov Cancer cells often have mutations in one DNA repair pathway, making them highly dependent on the remaining pathways for survival. measurebiology.org Inhibiting these remaining active pathways can selectively kill cancer cells. nih.gov Mitotane has been shown to interfere with DNA repair processes, suggesting that combining it with agents that either induce DNA damage or inhibit other repair pathways could be a powerful antitumor strategy. nih.govspandidos-publications.comresearchgate.net

Mitotane's interaction with DNA repair mechanisms has been particularly noted in its ability to act as a radiosensitizer, enhancing the efficacy of ionizing radiation (IR), a potent inducer of DNA damage. nih.gov Studies indicate that mitotane modifies the activity of several key biological processes, including DNA repair, and its administration can lead to an increase in DNA double-strand breaks. spandidos-publications.comresearchgate.net This DNA damage may, in turn, activate the tumor suppressor protein p53, a critical regulator of apoptosis. nih.gov

A primary focus of preclinical investigations has been on Mitotane's effect on the Mismatch Repair (MMR) system. nih.gov The MMR system is crucial for correcting errors that arise during DNA replication, thereby maintaining genomic integrity. nih.gov Research in adrenocortical carcinoma (ACC) cell lines, such as H295R and SW13, has demonstrated that mitotane interferes with the modulation of MMR enzymes. nih.gov This interference is believed to contribute to its radiosensitizing properties. nih.govnih.gov

In a key preclinical study, the combination of mitotane (MTT) and ionizing radiation (IR) was tested on ACC cell lines and in a mouse xenograft model. nih.gov The combination treatment resulted in a marked inhibition of tumor growth and significant tumor regression compared to either mitotane or IR administered alone. nih.govnih.gov This enhanced effect was linked to the attenuation of DNA repair by mitotane. nih.gov

To further elucidate the mechanism, the expression of the MSH2 gene, a critical component of the MMR system, was silenced in the ACC cell lines. nih.gov When these MSH2-deficient cells were treated with the mitotane and IR combination, they were unable to repair the induced DNA damage, leading to enhanced cell death. nih.govnih.gov These findings suggest that mitotane's ability to disrupt the MMR pathway makes cancer cells more vulnerable to DNA-damaging agents like radiation. nih.gov The combination also induced an irreversible arrest in the G2 phase of the cell cycle, preventing the cells from proceeding to mitosis. nih.govbioscientifica.com

Detailed Research Findings

The following tables summarize the key findings from preclinical studies investigating the combination of mitotane with DNA damage-inducing therapies.

| Treatment Group | Effect on Tumor Growth (in vivo Xenograft Model) | Significance (p-value) | Reference |

|---|---|---|---|

| Mitotane (MTT) + Ionizing Radiation (IR) | Strong tumor regression | p < 0.0001 | nih.govnih.gov |

| Mitotane (MTT) Alone | Inhibition of tumor growth | p < 0.05 | nih.govnih.gov |

| Ionizing Radiation (IR) Alone | Inhibition of tumor growth | p < 0.05 | nih.govnih.gov |

| Preclinical Model | Combination Strategy | Targeted DNA Repair Pathway | Key Molecular Targets | Observed Outcomes | Reference |

|---|---|---|---|---|---|

| H295R and SW13 ACC Cell Lines | Mitotane + Ionizing Radiation | Mismatch Repair (MMR) | MSH2, MLH1 | Attenuated DNA repair, induced cell death, irreversible G2 cell cycle arrest | nih.govnih.gov |

| ACC Xenograft Mouse Model | Mitotane + Ionizing Radiation | Mismatch Repair (MMR) | MSH2 | Significant tumor growth inhibition and regression | nih.govnih.gov |

Future Directions and Outstanding Research Gaps

Further Elucidation of Precise Intracellular Mechanistic Pathways

While it is known that mitotane (B1677208) impacts mitochondrial function and steroidogenesis, the exact intracellular pathways initiated by the (R)-enantiomer require deeper exploration. mdpi.com Future research should focus on:

Mitochondrial Targets: Identifying the specific mitochondrial proteins and complexes that (R)-mitotane directly interacts with to induce membrane potential disruption, increase reactive oxygen species (ROS) production, and trigger the release of pro-apoptotic factors like cytochrome c. mdpi.com

Steroidogenic Factor 1 (SF-1) Regulation: Investigating the detailed mechanisms by which (R)-mitotane reduces the expression of SF-1 and its downstream targets, such as ABCA1 and SCARB1, which are involved in cholesterol transport. mdpi.com

Endoplasmic Reticulum (ER) Stress: Delving into how the inhibition of Sterol O-Acyltransferase 1 (SOAT1) by (R)-mitotane leads to the accumulation of free cholesterol, subsequent ER stress, and the activation of the unfolded protein response (UPR). mdpi.comoup.com Unsupervised pathway analyses have pointed to ER stress as a significant pathway altered by mitotane. thieme-connect.com

Identification and Development of Novel Therapeutic Compounds with Improved Selectivity

The development of new drugs with better selectivity for adrenocortical cells and a more favorable toxicity profile is a critical area of research. Promising avenues include:

SOAT1 Inhibitors: Given that SOAT1 is a key target of mitotane, developing more potent and specific SOAT1 inhibitors, such as ATR-101, could replicate the desired cytotoxic effects with potentially fewer off-target effects. oup.comnih.govresearchgate.net

Wnt Signaling Pathway Inhibitors: As the Wnt signaling pathway is a known player in adrenal cancer, agents that target this pathway, like CWP232291 and PRI724, warrant investigation in the context of ACC. nih.gov

Targeting the IGF-1R and mTOR Pathways: Inhibitors of the IGF-1 receptor (IGF-1R) and the mTOR pathway, such as linsitinib (B1684704) and everolimus (B549166), have shown some promise and could be explored in combination with or as alternatives to mitotane. mdpi.comfrontiersin.orgfrontiersin.org

Withanolides: These naturally derived compounds have demonstrated potent anti-cancer activity in ACC cell lines and represent a novel class of therapeutic agents for further investigation. nih.gov

Refinement of Preclinical Models to Better Recapitulate Tumor Heterogeneity and Microenvironment

The limitations of current preclinical models hinder the translation of research findings to the clinic. tandfonline.comoncotarget.com Future efforts should focus on:

Patient-Derived Xenografts (PDXs): Expanding the use and development of PDX models, which better reflect the diversity and heterogeneity of patient tumors. tandfonline.comnih.gov The establishment of new PDX-derived cell lines like CU-ACC1 and CU-ACC2 is a significant step forward. tandfonline.combioscientifica.com

3D Cell Culture Models: Utilizing three-dimensional (3D) cell culture models that more accurately mimic the tumor microenvironment, cell-cell interactions, and diffusion kinetics compared to traditional 2D monolayer cultures. oup.combiorxiv.org

Genetically Engineered Mouse Models (GEMMs): Developing and utilizing GEMMs that incorporate key genetic alterations found in ACC, such as mutations in TP53 and activation of the Wnt/β-catenin pathway, to study tumor initiation and progression. tandfonline.com

Humanized Mouse Models: Employing humanized mouse models to investigate the interaction between the tumor and the immune system, which is crucial for evaluating immunotherapies. tandfonline.com

Development of Innovative Strategies to Overcome Mitotane Resistance

Both primary and acquired resistance to mitotane are major clinical challenges. mdpi.com Research into overcoming resistance should include:

Understanding Resistance Mechanisms: Investigating the molecular basis of resistance, which has been linked to alterations in intracellular lipid homeostasis, including free cholesterol levels, and changes in pathways related to steroid metabolism, apoptosis, and Wnt signaling. nih.govnih.gov

Combination Therapies: Exploring synergistic combinations of mitotane with other agents. For instance, combining mitotane with IGF1R inhibitors or PI3K/AKT inhibitors may be effective in tumors with high IGF2 expression. mdpi.com Additionally, the use of statins, such as rosuvastatin, has been shown to potentiate the effects of mitotane in vitro. spandidos-publications.com

Targeting Drug Metabolism: Addressing resistance mediated by the metabolic inactivation of mitotane. For example, high expression of CYP3A4 in tumor tissue can lead to increased mitotane metabolism and reduced efficacy. mdpi.com

Modulating Lipoprotein Levels: Investigating the role of extracellular lipoproteins in mitotane resistance, as resistance has been shown to be partially dependent on them. nih.govresearchgate.net Strategies to lower lipoprotein levels could potentially reverse resistance. researchgate.netmdpi.com

Comprehensive Exploration of Non-Canonical Cell Death Pathways in Mitotane Response

While apoptosis is a known mechanism of mitotane-induced cell death, other forms of regulated cell death (RCD) may also play a crucial role, particularly in the context of resistance.

Necroptosis: Studies have indicated that mitotane can induce necroptosis, a form of programmed necrosis, in both treatment-sensitive and resistant ACC cell lines. nih.gov Further investigation into the signaling pathways of necroptosis, involving proteins like RIPK1 and MLKL, could reveal new therapeutic targets. nih.gov

Autophagy: Mitotane has been shown to modulate autophagy, a cellular process of degradation. frontiersin.orgresearchgate.net The role of autophagy in mitotane's effect appears to be complex, potentially acting as a pro-survival mechanism in some contexts. frontiersin.org Therefore, inhibiting autophagy could be a potential adjuvant strategy to enhance mitotane's efficacy. frontiersin.org

Ferroptosis: Despite inducing lipid peroxidation, a key feature of ferroptosis, mitotane does not appear to induce this form of iron-dependent cell death. mdpi.comencyclopedia.pub Understanding the mechanisms that prevent ferroptosis in response to mitotane could offer insights into novel therapeutic strategies. encyclopedia.pub

Integration of Multi-Omics Data for a Holistic Understanding of Mitotane Biology

A systems-level understanding of mitotane's effects requires the integration of various "omics" data. nih.govrsc.org

Multi-Omics Profiling: Comprehensive analysis combining genomics, transcriptomics, proteomics, and metabolomics can uncover the intricate molecular networks affected by (R)-mitotane. frontiersin.orgnih.govgenedata.com This approach can help identify novel biomarkers for predicting response and resistance. frontiersin.orgresearchgate.net

Bioinformatics and Machine Learning: The application of advanced computational tools, including graph neural networks and machine learning algorithms, is essential for integrating and interpreting large, complex multi-omics datasets. biorxiv.orgbiorxiv.orgnih.gov These methods can help in identifying key molecular targets and deciphering core signaling pathways. biorxiv.orgbiorxiv.org